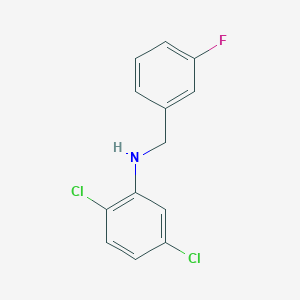

2,5-Dichloro-N-(3-fluorobenzyl)aniline

Description

Overview of the Research Significance of Halogenated Anilines in Organic Chemistry and Medicinal Science

Halogenated aromatic compounds, and particularly halogenated anilines, are ubiquitous and vital scaffolds in the landscape of modern organic chemistry. nih.gov In synthetic chemistry, aryl halides are recognized as critically important building blocks, essential for carbon-carbon bond-forming reactions such as cross-coupling chemistries. nih.gov However, the synthesis of these molecules can be complex; classical electrophilic halogenation methods are often challenging with electron-rich substrates like anilines, which can lead to issues with regioselectivity and stoichiometry. nih.govsigmaaldrich.com This has spurred the development of novel and more selective synthetic methodologies. nih.govsigmaaldrich.com

Beyond their role as synthetic intermediates, halogenated anilines are common substructures in a vast array of biologically active molecules, both natural and synthetic. nih.gov The inclusion of halogen atoms, especially fluorine and chlorine, can profoundly alter the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. chemicalbook.com This strategy is a cornerstone of medicinal chemistry, as evidenced by the significant number of halogen-containing drugs approved for clinical use. chemicalbook.comwikipedia.org Halogenated anilines are integral to compounds developed as pharmaceuticals, agrochemicals, and advanced materials. nih.govchemimpex.com Research has demonstrated that various halogenated structures exhibit potent antimicrobial and antibiofilm properties, highlighting their importance in the search for new therapeutic agents. nih.gov

Rationale for Focused Academic Inquiry into 2,5-Dichloro-N-(3-fluorobenzyl)aniline and its Analogues

The specific molecular architecture of this compound presents a compelling case for focused academic investigation. The rationale for its study lies in the strategic combination of three distinct structural motifs, each associated with significant biological or chemical properties: the N-benzyl aniline (B41778) core, the dichlorinated aromatic ring, and the monofluorinated benzyl (B1604629) group.

N-benzyl aniline derivatives are a class of compounds that have shown potential as reversible and selective antibacterial agents. ottokemi.com A patent for this class of compounds highlights their inhibitory activity against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA). ottokemi.com Further research into related structures has identified potent antibacterial activity against a range of Gram-positive bacteria. For instance, dichloro-aniline derivatives were among the most potent compounds in a series of pyrazole-based potential antibacterial agents. Moreover, related N-benzyl derivatives have been investigated for other therapeutic applications, including as antiprotozoal agents against various Leishmania species.

The specific halogenation pattern of 2,5-dichloroaniline (B50420) and 3-fluorobenzyl is therefore not arbitrary. The 2,5-dichloro substitution on the aniline ring is a known feature in compounds with agrochemical relevance and is a key precursor in various syntheses. The 3-fluoro substitution on the benzyl ring introduces a functional group known to modulate bioactivity. This targeted combination of functionalities makes this compound and its analogues prime candidates for synthesis and biological screening in drug discovery programs, particularly in the pursuit of novel antimicrobial agents.

Historical Context and Evolution of Research on Related N-Benzyl Anilines

Research into N-benzyl anilines, which are N-alkylated derivatives of aniline, has evolved alongside the broader field of synthetic organic chemistry. Historically, the synthesis of these secondary amines was achieved through methods like the reaction of an aniline with a benzyl halide. However, a more versatile and widely adopted approach, particularly for creating diverse libraries of compounds for structure-activity relationship (SAR) studies, involves a two-step reductive amination process.

This common method begins with the condensation reaction between a substituted aniline and a substituted benzaldehyde (B42025) to form an imine, also known as a Schiff base. ottokemi.com This intermediate is then reduced to the target N-benzylaniline. ottokemi.com The development of various reducing agents and reaction conditions has refined this process, making it a robust and efficient way to generate a wide array of specifically substituted N-benzyl anilines. This synthetic flexibility has allowed researchers to systematically explore how different substituents on both aromatic rings influence the biological activity of the resulting compounds, leading to the identification of derivatives with antibacterial, antifungal, and antiprotozoal properties.

Physicochemical and Synthesis Data

The following tables provide key data for this compound, a related isomer, and the primary starting materials required for its likely synthesis via reductive amination.

Table 1: Physicochemical Properties of this compound and a Related Isomer This table provides the identifier for the target compound and predicted physical properties for a close structural isomer, as specific experimental data for the target compound is not widely published.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | pKa |

| This compound | 1036448-49-3 chemimpex.com | C₁₃H₁₀Cl₂FN | 270.13 | Not Reported | Not Reported | Not Reported |

| 3,5-Dichloro-N-(2-fluorobenzyl)aniline (Isomer) | 723753-74-0 | C₁₃H₁₀Cl₂FN | 270.13 | 381.7 ± 32.0 (Predicted) | 1.366 ± 0.06 (Predicted) | 1.36 ± 0.50 (Predicted) |

Table 2: Properties of Key Starting Materials for Synthesis The synthesis of this compound can be achieved through the reductive amination of 2,5-Dichloroaniline with 3-Fluorobenzaldehyde.

| Starting Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Form | Melting Point (°C) | Boiling Point (°C) |

| 2,5-Dichloroaniline | 95-82-9 | C₆H₅Cl₂N | 162.02 | Solid | 47-50 | 251 |

| 3-Fluorobenzaldehyde | 456-48-4 chemimpex.com | C₇H₅FO | 124.11 chemimpex.com | Liquid chemimpex.com | -10 | 173 |

Properties

IUPAC Name |

2,5-dichloro-N-[(3-fluorophenyl)methyl]aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2FN/c14-10-4-5-12(15)13(7-10)17-8-9-2-1-3-11(16)6-9/h1-7,17H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFUNHPONPPMCKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CNC2=C(C=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive Structural Elucidation and Spectroscopic Characterization of 2,5 Dichloro N 3 Fluorobenzyl Aniline

Advanced Spectroscopic Techniques for Definitive Structural Assignment

The structural confirmation of 2,5-Dichloro-N-(3-fluorobenzyl)aniline is achieved through the integrated analysis of data from various spectroscopic methods. These techniques probe different aspects of the molecule's quantum mechanical properties, such as nuclear spin states, molecular vibrations, and electronic transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Isomerism

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the precise structure of organic compounds in solution. By observing the magnetic behavior of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR spectroscopy of this compound would reveal distinct signals for each unique proton in the molecule. The chemical shift (δ) of each signal is indicative of the electron density around the proton, while the coupling constants (J) provide information about the number and arrangement of neighboring protons.

Expected ¹H NMR Data:

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

| NH | Broad singlet | s | - |

| Ar-H (dichlorophenyl) | 6.5 - 7.5 | m | - |

| Ar-H (fluorobenzyl) | 6.9 - 7.4 | m | - |

| CH₂ | ~4.4 | d | ~6.0 |

Note: This is a generalized prediction. Actual experimental values may vary.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal, with its chemical shift being highly sensitive to its chemical environment, including hybridization and the electronegativity of attached atoms.

Expected ¹³C NMR Data:

| Carbon Atom | Expected Chemical Shift (ppm) |

| C=C (Aromatic) | 110 - 165 |

| CH₂ | ~48 |

| C-Cl | 120 - 135 |

| C-F | 158 - 165 (with C-F coupling) |

| C-N | 140 - 150 |

Note: This is a generalized prediction. Actual experimental values may vary.

To unambiguously assign all proton and carbon signals and to confirm the connectivity between the dichlorophenyl and fluorobenzyl moieties, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would establish correlations between protons that are coupled to each other, confirming the proton-proton connectivities within the aromatic rings and the coupling between the methylene (B1212753) (CH₂) protons and the amine (NH) proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the presence of these groups. In aromatic aniline (B41778) rings, intense bands in the range of 1311–1603 cm⁻¹ are characteristic of skeletal vibrations. researchgate.net

Expected IR Absorption Bands:

| Functional Group | Expected Frequency (cm⁻¹) | Vibration Type |

| N-H | 3300 - 3500 | Stretching |

| C-H (Aromatic) | 3000 - 3100 | Stretching |

| C-H (Aliphatic) | 2850 - 3000 | Stretching |

| C=C (Aromatic) | 1450 - 1600 | Stretching |

| C-N | 1250 - 1350 | Stretching |

| C-Cl | 600 - 800 | Stretching |

| C-F | 1000 - 1400 | Stretching |

Note: This is a generalized prediction. Actual experimental values may vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) is related to the extent of conjugation in the molecule. The presence of the two aromatic rings and the delocalization of the nitrogen lone pair into the dichlorophenyl ring would give rise to characteristic absorption bands in the UV region. The specific positions and intensities of these bands are influenced by the substitution pattern on the aromatic rings.

Expected UV-Vis Absorption Data:

| Transition | Expected λmax (nm) |

| π → π | 200 - 400 |

| n → π | > 300 |

Note: This is a generalized prediction. Actual experimental values may vary and are dependent on the solvent used.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique for the precise determination of a compound's elemental composition. For this compound (C₁₃H₁₀Cl₂FN), HRMS would provide the exact mass of the molecular ion, which can be compared to the theoretical mass to confirm its chemical formula.

The expected monoisotopic mass of the protonated molecule [M+H]⁺ would be calculated with high precision. Isotopic patterns, particularly due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl), would also be observed, further confirming the compound's composition.

Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), would offer insights into the compound's structure by breaking the molecule into smaller, charged fragments. The fragmentation pattern is characteristic of the molecule's structure. For this compound, key fragmentation pathways would likely involve the cleavage of the benzylic C-N bond, leading to the formation of a fluorobenzyl cation and a dichloroaniline radical cation, or vice-versa. The masses of these fragments would be instrumental in confirming the connectivity of the different structural moieties.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z | Observed m/z |

|---|---|---|---|

| [M+H]⁺ | C₁₃H₁₁Cl₂FN⁺ | Data not available | Data not available |

| [Fragment 1]⁺ | C₇H₆F⁺ | Data not available | Data not available |

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise information on the bond lengths, bond angles, and torsional angles of this compound, revealing its conformation in the solid state.

Analysis of Crystal Packing and Hydrogen Bonding Networks

The analysis of the crystal packing would describe how individual molecules of this compound are arranged in the crystal lattice. This arrangement is governed by intermolecular forces such as van der Waals interactions, dipole-dipole interactions, and hydrogen bonding. The presence of a secondary amine (N-H) group allows for the formation of hydrogen bonds, likely with the fluorine or chlorine atoms of neighboring molecules, or potentially with the nitrogen atom itself acting as a hydrogen bond acceptor. These interactions would play a crucial role in stabilizing the crystal structure.

Determination of Bond Lengths, Bond Angles, and Torsional Angles

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | |

| C-Cl (dichloroaniline ring) | Data not available |

| C-N (aniline) | Data not available |

| N-C (benzyl) | Data not available |

| C-F (fluorobenzyl ring) | Data not available |

| Bond Angles (°) | |

| C-N-C | Data not available |

| Angles in aromatic rings | Data not available |

| Torsional Angles (°) |

Conformational Analysis in the Crystalline Environment

The X-ray structure would reveal the specific conformation adopted by this compound in the crystal. This includes the relative orientation of the 2,5-dichlorophenyl and 3-fluorobenzyl rings. The dihedral angle between the planes of these two aromatic rings would be a key parameter in describing the molecular conformation. The conformation is a result of the interplay between intramolecular steric hindrance and the optimization of intermolecular packing forces in the crystal.

Computational Chemistry and Theoretical Investigations of 2,5 Dichloro N 3 Fluorobenzyl Aniline

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a powerful method for investigating the electronic structure of molecules. nih.govresearchgate.net This approach is predicated on the principle that the energy of a molecule can be determined from its electron density. DFT calculations, often utilizing hybrid functionals like B3LYP in conjunction with basis sets such as 6-311G(d,p), provide a balance between computational cost and accuracy for predicting a wide range of molecular properties. nih.govnih.govresearchgate.net For 2,5-Dichloro-N-(3-fluorobenzyl)aniline, these calculations would serve as the foundation for understanding its structural and electronic characteristics.

Geometry Optimization and Equilibrium Conformation Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, known as its equilibrium conformation. This is achieved through a process called geometry optimization, which systematically alters the molecule's geometry to find the arrangement with the lowest possible energy on the potential energy surface. nih.gov For a molecule with rotatable bonds like this compound, this process is crucial for identifying the most stable conformer by analyzing key structural parameters.

Table 1: Key Geometric Parameters Determined from Optimization

| Parameter | Description |

|---|---|

| Bond Lengths | The equilibrium distances between bonded atoms (e.g., C-C, C-N, C-Cl, C-F). |

| Bond Angles | The angles formed by three connected atoms (e.g., C-N-C). |

| Dihedral Angles | The torsional angles that define the molecule's 3D shape and the orientation of its constituent rings. |

This table illustrates the types of data obtained from geometry optimization. Specific values for this compound are not available in the cited literature.

Vibrational Frequency Calculations and Spectroscopic Correlation

Following successful geometry optimization, vibrational frequency calculations are performed. These calculations serve two primary purposes: they confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and they predict the molecule's infrared (IR) and Raman spectra. researchgate.net The computed vibrational modes can be correlated with experimental spectroscopic data to provide a detailed assignment of the observed spectral bands to specific molecular motions, such as stretching, bending, and torsional vibrations of the chemical bonds. researchgate.net

Table 2: Representative Vibrational Mode Analysis

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch | [Data not available] | Stretching of the amine bond. |

| C-Cl Stretch | [Data not available] | Stretching of the carbon-chlorine bonds on the aniline (B41778) ring. |

| C-F Stretch | [Data not available] | Stretching of the carbon-fluorine bond on the benzyl (B1604629) ring. |

This table is a template for the correlation of calculated and experimental vibrational spectra. Specific frequencies for the title compound are not available in the provided sources.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and electronic properties. semanticscholar.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's stability and reactivity. mdpi.com

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it takes more energy to excite an electron from the HOMO to the LUMO. mdpi.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, more polarizable, and readily excitable. semanticscholar.org

The distribution of HOMO and LUMO densities across the molecule reveals the likely sites for electrophilic and nucleophilic attack, respectively.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge delocalization, intramolecular charge transfer (ICT), and hyperconjugative interactions by analyzing the interactions between filled (donor) and empty (acceptor) orbitals. researchgate.net The stabilization energy (E(2)) associated with these interactions quantifies the strength of electron delocalization, which is a key factor in molecular stability. For this compound, NBO analysis would reveal how electron density is shared between the aniline and fluorobenzyl moieties and the influence of the electronegative chloro and fluoro substituents. researchgate.net

Electrostatic Potential (ESP) Surface Mapping for Reactive Sites

The Electrostatic Potential (ESP) surface, also known as the Molecular Electrostatic Potential (MEP) map, is a valuable tool for visualizing the charge distribution and predicting the reactive behavior of a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different charge regions.

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack.

Blue regions indicate positive electrostatic potential, corresponding to areas of electron deficiency. These sites are prone to nucleophilic attack.

Green regions represent neutral or weakly polarized areas.

For this compound, the ESP map would likely show negative potential around the nitrogen atom and the halogen atoms due to their high electronegativity, highlighting them as potential sites for interaction with electrophiles. bhu.ac.in

Chemical Reactivity Descriptors (e.g., hardness, chemical potential, electrophilicity index)

From the energies of the HOMO and LUMO, several global chemical reactivity descriptors can be calculated to quantify the molecule's reactivity. researchgate.netresearchgate.net These descriptors provide a quantitative basis for concepts derived from FMO theory.

Table 3: Global Chemical Reactivity Descriptors

| Descriptor | Formula | Interpretation |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Represents the escaping tendency of electrons from an equilibrium system. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures the resistance of a molecule to change its electron configuration. A hard molecule has a large HOMO-LUMO gap. mdpi.com |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Quantifies the ability of a molecule to accept electrons. |

This table defines key reactivity descriptors and their calculation from HOMO and LUMO energies. Specific values depend on DFT calculations not available in the cited literature.

Molecular Dynamics (MD) Simulations for Dynamic Conformational Behavior

MD simulations on analogous N-benzyl aniline derivatives have shown that such molecules explore a range of conformations in a solvent environment. The dynamic behavior would likely involve fluctuations in the dihedral angle, leading to transitions between different low-energy conformational states. The solvent molecules would play a crucial role in stabilizing certain conformations through intermolecular interactions. For instance, in a polar solvent, conformations with a larger dipole moment might be more favored. The flexibility of the N-benzyl group is a critical factor in how the molecule can adapt its shape to fit into a biological receptor.

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode of a ligand to a protein's active site.

In the absence of specific docking studies for this compound, insights can be drawn from research on other dichloroaniline derivatives. globalresearchonline.net Molecular docking studies on various dichloroaniline-containing compounds have revealed common interaction patterns with protein active sites.

The 2,5-dichloroaniline (B50420) moiety of the title compound is expected to play a significant role in binding. The chlorine atoms can participate in halogen bonding, a type of non-covalent interaction where a halogen atom acts as an electrophilic species. Furthermore, the aromatic ring of the dichloroaniline group can engage in π-π stacking and hydrophobic interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan within a protein's binding pocket.

The interaction energies, often calculated as binding free energy (ΔG), provide a quantitative measure of the binding affinity. For analogous compounds, these energies are typically in the range of -7 to -10 kcal/mol, suggesting a moderate to high affinity for their respective protein targets. An illustrative breakdown of potential interaction energies for this compound with a hypothetical receptor is presented in Table 1.

Table 1: Predicted Interaction Energies of this compound with a Model Receptor

| Interaction Type | Contributing Moiety | Estimated Energy (kcal/mol) |

| Hydrophobic Interactions | Dichlorophenyl Ring, Benzyl Ring | -3.5 to -5.0 |

| π-π Stacking | Dichlorophenyl Ring, Benzyl Ring | -2.0 to -3.0 |

| Halogen Bonding | Chlorine Atoms | -1.0 to -2.0 |

| Hydrogen Bonding | Fluorine Atom, NH Group | -1.5 to -2.5 |

| Total Binding Energy | Overall Molecule | -8.0 to -12.5 |

Note: These values are hypothetical and based on typical interaction energies observed for similar functional groups in related compounds.

Upon binding to a protein, a ligand often adopts a specific, low-energy conformation, commonly referred to as the bioactive conformation. The conformational stability of this compound within a binding pocket would be a critical determinant of its biological activity.

The flexibility of the molecule, particularly the rotation around the C-N bond, allows it to adapt its conformation to the specific topology of the receptor's active site. This "induced fit" can lead to a more stable complex and higher binding affinity. Computational analyses of related N-benzylaniline derivatives have shown that the energy barrier for rotation around the C-N bond is relatively low, allowing for a range of accessible conformations.

Once inside the binding pocket, the ligand's conformation is stabilized by a network of interactions with the surrounding amino acid residues. The stability of this bound conformation can be assessed using molecular dynamics simulations of the protein-ligand complex. Such simulations can reveal the fluctuations of the ligand within the active site and the persistence of key interactions over time. A stable binding mode is characterized by minimal positional root-mean-square deviation (RMSD) of the ligand and the consistent presence of important hydrogen bonds and hydrophobic contacts.

The analysis of ligand flexibility within the binding pocket is also crucial. While a certain degree of flexibility is necessary for the initial binding event, a highly flexible ligand might not form a stable complex, leading to a lower binding affinity. The balance between conformational flexibility and stability is a key aspect of rational drug design.

Structure Activity Relationship Sar Studies and Biological Target Interaction Mechanisms of 2,5 Dichloro N 3 Fluorobenzyl Aniline Derivatives

Design and Synthesis of Systematic Analogues for SAR Exploration

The rational design and synthesis of analogues are cornerstones of SAR studies. For derivatives of 2,5-Dichloro-N-(3-fluorobenzyl)aniline, this involves systematically altering different parts of the molecule—the dichlorinated aniline (B41778) ring, the fluorinated benzyl (B1604629) group, and the linking secondary amine—to probe their respective contributions to biological activity. The synthesis of such N-benzyl aniline derivatives often involves the reaction of a substituted aniline with a corresponding benzyl halide or by reductive amination of a substituted benzaldehyde (B42025) with a substituted aniline. rsc.orgmdpi.com The goal is to generate a library of related compounds where single, specific changes allow for a clear correlation between structure and the observed biological effects. elsevierpure.comnih.gov

The number, type, and position of halogen substituents on the aromatic rings of a molecule can dramatically influence its biological activity. This is due to their effects on the compound's electronic properties, lipophilicity, and steric profile, which in turn affect target binding and metabolic stability. nih.gov

In the case of this compound, the specific 2,5-dichloro substitution pattern on the aniline ring and the 3-fluoro substitution on the benzyl ring are critical determinants of its properties. SAR studies on analogous compounds explore these effects by synthesizing isomers with different substitution patterns.

Aniline Ring Modifications : Shifting the chlorine atoms to other positions (e.g., 2,4-dichloro, 3,4-dichloro, or 3,5-dichloro) can alter the molecule's interaction with its biological target. nih.govresearchgate.net Studies on similar scaffolds, like 2,4-dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide, have shown that substitutions at the 2 and 4 positions can lead to tighter packing within a receptor's binding site. nih.govnih.gov Electron-withdrawing groups, such as chlorine, are often critical for activity. nih.gov

Benzyl Ring Modifications : The position of the fluorine atom on the benzyl ring is also crucial. Moving the fluorine from the meta (3) position to the ortho (2) or para (4) position can impact binding affinity. For instance, in a series of N-benzyl deoxynojirimycin derivatives, the introduction of halogen atoms at different positions on the phenyl ring resulted in varied inhibitory activities against α-glucosidase. mdpi.com Similarly, studies on other phenoxybenzamides revealed that a 4-fluorophenoxy substituent had an advantageous effect on activity compared to its unsubstituted analogue. mdpi.com

The table below illustrates hypothetical SAR findings based on principles observed in analogous compound series.

| Compound Analogue (Hypothetical) | Aniline Substitution | Benzyl Substitution | Relative Biological Activity | Supporting Principle Citation |

| Analogue 1 | 2,4-Dichloro | 3-Fluoro | Potentially altered; 2,4-substitution can enhance packing. | nih.govnih.gov |

| Analogue 2 | 3,5-Dichloro | 3-Fluoro | Potentially altered; changes electronic distribution. | researchgate.net |

| Analogue 3 | 2,5-Dichloro | 4-Fluoro | Potentially increased; para-substitution can be favorable. | mdpi.com |

| Analogue 4 | 2,5-Dichloro | 2-Fluoro | Potentially decreased due to steric hindrance near the linker. | nih.gov |

This table is illustrative and based on SAR principles from related but distinct chemical series.

The N-benzyl group is a key structural feature that can be modified to probe its role in biological activity. Modifications can include altering or replacing the phenyl ring, changing substituents, or adjusting the methylene (B1212753) linker. wikipedia.org

Substituent Effects : Beyond fluorine, introducing other groups (e.g., methoxy (B1213986), trifluoromethyl, hydroxyl) onto the benzyl ring can significantly modulate activity by altering electronic and steric properties. mdpi.comukrbiochemjournal.org In one study on α-glucosidase inhibitors, introducing a methoxy group was found to be more effective at improving activity than adding halogen atoms. mdpi.com

Ring Variation : Replacing the phenyl ring of the benzyl group with other aromatic or heterocyclic systems is a common strategy to explore new interactions with the biological target.

Linker Modification : Shortening the N-benzyl group to an N-methyl or removing the entire phenethyl moiety can drastically change or eliminate activity, highlighting the importance of this group for target engagement. wikipedia.org

In Vitro Studies on Molecular and Cellular Biological Targets (excluding clinical data)

In vitro studies are essential for elucidating the mechanism of action of new chemical entities. These assays, conducted on isolated molecules or cultured cells, provide critical information on target engagement, pathway modulation, and cellular effects, all in a preclinical setting.

For derivatives of this compound that are designed as enzyme inhibitors, specific assays are used to quantify their potency and characterize their mechanism of inhibition.

Potency Determination : The half-maximal inhibitory concentration (IC50) is a key metric determined from these assays. It represents the concentration of the compound required to inhibit the enzyme's activity by 50%. For example, novel compounds developed as glutaminase (B10826351) 1 (GLS1) inhibitors were evaluated for their ability to decrease the production of glutamic acid, and their IC50 values were determined. elsevierpure.com Similarly, a series of 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives were assessed for their inhibitory potential against α-glucosidase and α-amylase, with some compounds showing significantly higher potency than the standard drug acarbose. researchgate.net

Kinetic Studies : Kinetic assays help to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). This information provides insight into whether the inhibitor binds to the enzyme's active site or to an allosteric site.

Target Specificity : Compounds are often tested against a panel of related enzymes to assess their selectivity. A highly selective inhibitor is generally preferred to minimize off-target effects. For instance, a novel inhibitor of the ALK5 receptor was evaluated for its potential to inhibit CYP450 enzymes, showing a low risk for drug-drug interactions with an IC50 value greater than 10 μM against these metabolic enzymes. nih.gov

Cell-based assays are critical for understanding how a compound affects cellular functions, particularly for potential anti-cancer agents.

Anti-proliferative Activity : The anti-proliferative effects of compounds are commonly evaluated using assays like the MTT or SRB assay across a panel of human cancer cell lines. mdpi.com These assays measure cell viability after treatment with the compound. For example, new 2-oxo-3-phenylquinoxaline derivatives were tested against HCT-116 colorectal cancer cells, with the most potent compounds showing IC50 values of 26.75 ± 3.50 μg/mL. nih.gov Similarly, a series of 2,5-bis(3′-indolyl)pyrroles demonstrated cytotoxic activity against a panel of 12 human tumor cell lines, with mean IC50 values ranging from 0.37 μg/mL to 4.4 μg/mL. mdpi.com

Phenotypic Changes : Beyond cell death, these assays can reveal morphological changes indicative of cellular stress or apoptosis, such as cell shrinkage, membrane blebbing, and chromatin condensation. nih.gov Treatment of HCT-116 cells with a potent quinoxaline (B1680401) derivative led to a visible reduction in cell number and nuclear disintegration. nih.gov

The table below shows representative data for analogous compounds from the literature to illustrate the output of such assays.

| Compound Class | Cell Line | Assay Type | IC50 Value | Citation |

| 2-Oxo-3-phenylquinoxaline derivative | HCT-116 (Colon) | Cell Viability | 26.75 µg/mL | nih.gov |

| 2,5-bis(3′-indolyl)pyrrole derivative | A549 (Lung) | SRB Assay | 0.37 µg/mL (mean) | mdpi.com |

| N-phenylpyrrolecarbothioamide | Various | Cell Growth | 10⁻⁶ M to 10⁻⁸ M | nih.gov |

This table presents data for structurally related but different classes of compounds to demonstrate typical results from anti-proliferative assays.

To understand the underlying mechanism of anti-proliferative activity, further studies investigate the compound's impact on cell cycle progression and the induction of programmed cell death (apoptosis).

Cell Cycle Analysis : Flow cytometry is used to determine the phase of the cell cycle (G1, S, G2, or M) in which the cells are arrested. For instance, N,Nʹ-diarylurea derivatives were found to induce G1/S cell cycle arrest in non-small cell lung cancer (NSCLC) cells, which was linked to the inhibition of the Akt/GSK-3β/c-Myc signaling pathway. mdpi.com

Apoptosis Induction : The induction of apoptosis is a desired outcome for many anti-cancer drugs. This can be confirmed through several methods:

Caspase Activation : Western blot analysis can detect the cleavage (and thus activation) of key apoptosis-executing enzymes like caspase-3 and its substrate, PARP. ukrbiochemjournal.org

Bcl-2 Family Proteins : The expression levels of pro-apoptotic (e.g., Bim, Bax) and anti-apoptotic (e.g., Bcl-2) proteins can be measured. A shift in the balance towards pro-apoptotic proteins is indicative of apoptosis induction. ukrbiochemjournal.org

DNA Fragmentation : The DNA comet assay and diphenylamine (B1679370) assay can detect DNA strand breaks and fragmentation, which are hallmarks of late-stage apoptosis. ukrbiochemjournal.org Studies on novel 2-amino-5-benzylthiazole derivatives showed they caused DNA fragmentation in leukemia cells without directly binding to or intercalating with DNA. ukrbiochemjournal.org

Identification and Validation of Specific Molecular Targets

The identification of specific molecular targets is a critical step in the discovery and development of new therapeutic agents. For derivatives of this compound, a range of advanced proteomics techniques can be employed to elucidate their direct binding partners within the cellular environment. These methods are essential for understanding the mechanism of action and for validating the intended biological activity.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method used to verify the direct interaction between a small molecule and its protein target in a cellular context. thno.org The principle of CETSA is based on the ligand-induced thermal stabilization of a target protein. thno.org When a compound binds to its protein target, it can alter the protein's thermodynamic stability, often resulting in an increased resistance to heat-induced denaturation. nih.gov

In a typical CETSA experiment, intact cells are treated with the compound of interest and then subjected to a temperature gradient. nih.gov Following heat treatment, the cells are lysed, and the aggregated, denatured proteins are separated from the soluble fraction. The amount of the target protein remaining in the soluble fraction at different temperatures is then quantified, often by Western blotting or mass spectrometry. thno.orgnih.gov A shift in the melting curve of a protein in the presence of the compound compared to an untreated control indicates a direct binding interaction. nih.gov

For a compound like this compound, CETSA could be employed to screen for potential protein targets in a relevant cell line. By comparing the proteome-wide thermal stability profiles of cells treated with the compound versus untreated cells, specific proteins that are stabilized or destabilized by the compound can be identified. This label-free approach provides evidence of target engagement within a physiological setting. pelagobio.com

An isothermal dose-response (ITDR) format of CETSA can also be utilized to determine the potency of the compound in engaging its target. In an ITDR experiment, cells are treated with varying concentrations of the compound at a fixed temperature, allowing for the calculation of an EC50 value for target engagement. nih.gov

Table 1: Illustrative Principles of CETSA Data

| Treatment | Protein Target | Melting Temperature (Tm) | Interpretation |

| Vehicle (Control) | Protein X | 52°C | Baseline thermal stability |

| Compound Y | Protein X | 56°C | Compound Y binds to and stabilizes Protein X |

| Compound Z | Protein X | 52°C | Compound Z does not significantly interact with Protein X |

This table illustrates the general principles of CETSA. The data is hypothetical and not specific to this compound.

Affinity-Based Proteomic Approaches

Affinity-based proteomic approaches are another cornerstone for the identification of molecular targets of bioactive small molecules. These methods utilize the binding affinity between a compound and its protein target to isolate and identify the interacting proteins. A common strategy involves chemically modifying the compound of interest to create a "bait" molecule that can be immobilized on a solid support, such as a resin or beads. nih.gov

This immobilized probe is then incubated with a cell lysate or tissue extract. Proteins that bind to the bait are captured, while non-binding proteins are washed away. The captured proteins are subsequently eluted and identified using mass spectrometry. nih.gov For this compound, a derivative could be synthesized with a linker arm suitable for attachment to a solid support, enabling its use as a bait in such an experiment.

An alternative to immobilization is the use of clickable chemical probes. In this approach, the compound is modified to include a bio-orthogonal reactive group. After treating cells with the probe, a reporter tag with a complementary reactive group is added, leading to the covalent labeling of the probe-bound proteins. These tagged proteins can then be enriched and identified. nih.gov

These affinity-based methods are highly valuable for identifying primary binding targets and can also reveal off-target interactions, providing a comprehensive overview of the compound's cellular interactome. nih.gov

Role of Halogen Substituents (Chlorine and Fluorine) in Modulating Pharmacological Activity and Selectivity

The presence and position of halogen atoms on a drug molecule can significantly influence its pharmacological properties, including binding affinity, selectivity, and pharmacokinetic profile. In the case of this compound, the chlorine and fluorine substituents are expected to play a crucial role in its biological activity.

Halogen atoms can modulate a compound's activity through several mechanisms:

Electronic Effects: Halogens are electron-withdrawing groups, which can alter the electron distribution within the molecule. This can affect the pKa of nearby functional groups and influence the strength of interactions with the target protein, such as hydrogen bonds or π-π stacking. nih.gov

Lipophilicity: Halogenation generally increases the lipophilicity of a molecule. This can enhance its ability to cross cell membranes and access intracellular targets. However, excessive lipophilicity can also lead to non-specific binding and toxicity. researchgate.net

Halogen Bonding: A halogen bond is a non-covalent interaction between a halogen atom in a molecule and a Lewis base, such as an oxygen or nitrogen atom in a protein. This type of interaction is directional and can contribute significantly to the binding affinity and selectivity of a ligand for its target. nih.govresearchgate.net The chlorine atoms on the aniline ring of this compound could potentially form halogen bonds with suitable acceptor groups in a protein's binding site.

Structure-activity relationship (SAR) studies of related N-benzylaniline series have demonstrated the importance of the substitution pattern on the aromatic rings for biological activity. For instance, in a series of N-benzyl piperidines, the position of substituents on the N-benzyl ring significantly impacted their affinity and selectivity for different transporters. nih.gov While direct SAR data for this compound is not available in the provided search results, it is reasonable to infer that the specific arrangement of the two chlorine atoms and the fluorine atom is a key determinant of its pharmacological profile.

Table 2: Physicochemical Properties of Halogens Relevant to Drug Design

| Halogen | van der Waals Radius (Å) | Electronegativity (Pauling Scale) | Lipophilicity Contribution (π) |

| Fluorine | 1.47 | 3.98 | +0.14 |

| Chlorine | 1.75 | 3.16 | +0.71 |

This table provides a general overview of halogen properties and is not based on a specific experimental study of the target compound.

Potential Applications and Future Research Avenues for 2,5 Dichloro N 3 Fluorobenzyl Aniline in Academic Research

Utilization as Versatile Synthetic Intermediates and Building Blocks in Advanced Organic Synthesis

Substituted anilines are foundational building blocks in the synthesis of a vast array of complex organic molecules. beilstein-journals.org The presence of multiple reactive sites on 2,5-Dichloro-N-(3-fluorobenzyl)aniline—the secondary amine, the dichlorinated aniline (B41778) ring, and the fluorinated benzyl (B1604629) ring—renders it a highly versatile synthetic intermediate.

The secondary amine provides a nucleophilic center for various transformations, including N-alkylation, N-arylation, and acylation, to introduce further complexity. The aromatic rings, activated or deactivated by their respective substituents, are amenable to electrophilic aromatic substitution reactions. The chlorine and fluorine atoms also offer sites for cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, which are pivotal in the construction of carbon-carbon and carbon-heteroatom bonds.

For instance, similar N-substituted anilines are synthesized through pathways like imine condensation–isoaromatization, highlighting the fundamental reactivity of this class of compounds. beilstein-journals.org Furthermore, formylation of related succinimide (B58015) derivatives derived from substituted anilines leads to key intermediates like 2,5-dichloro-3,4-diformyl (N-substituted phenyl) pyrroles, which serve as synthons for various heterocyclic compounds. sphinxsai.com This underscores the potential of this compound to serve as a precursor to novel heterocyclic systems, which are prevalent in medicinal chemistry and materials science.

Future research could focus on systematically exploring the reactivity of each functional group within the molecule to build a library of novel derivatives. This could involve developing selective reaction conditions to functionalize one part of the molecule while leaving others intact, thus providing a modular approach to complex molecule synthesis.

Exploration of Optical and Electronic Properties for Materials Science Applications (e.g., Nonlinear Optical Materials)

Aniline derivatives have been a subject of interest for their potential in materials science, particularly in the realm of nonlinear optical (NLO) materials. sci-hub.se The NLO response of a molecule is governed by its electronic structure, specifically the presence of donor and acceptor groups connected by a π-conjugated system, which facilitates intramolecular charge transfer.

The structure of this compound, with its electron-donating amino group and electron-withdrawing halogen substituents, provides a basis for NLO activity. Theoretical studies on halogenated anilines have shown that the nature and position of halogen substituents can significantly influence their NLO properties. dntb.gov.ua The third-order nonlinear properties of benzene (B151609) derivatives can be tuned by the addition of electron-withdrawing groups. mdpi.com The Z-scan technique is a common method to measure the nonlinear refractive index of such materials. researchgate.net

Furthermore, substituted polyanilines are known for their electrical conductivity and redox behavior, making them suitable for applications in sensors, electrochromic devices, and semiconductors. researchgate.net The electronic properties of thin films made from aniline derivatives are highly dependent on their molecular structure. nih.gov

Future research should involve the synthesis of polymers and oligomers from this compound and the characterization of their optical and electronic properties. Techniques such as UV-Vis spectroscopy, fluorescence spectroscopy, and Z-scan measurements would be crucial in evaluating their potential for NLO applications. Computational studies using Density Functional Theory (DFT) could also provide valuable insights into the structure-property relationships of these materials. dntb.gov.uanih.gov

Development as Chemical Probes for Elucidating Biological Pathways and Mechanisms

The "N-(3-fluorobenzyl)" moiety is present in molecules that have shown significant biological activity. For example, N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine has been identified as a potent inhibitor of the ALK5 receptor, a target for cancer and fibrotic diseases. nih.govresearchgate.net This suggests that the N-(3-fluorobenzyl)aniline scaffold could be a valuable starting point for the design of new chemical probes.

Chemical probes are small molecules used to study biological systems by selectively interacting with a specific protein or pathway. The dichlorinated aniline ring in this compound can be further functionalized with reporter tags, such as fluorescent dyes or biotin, to allow for the visualization and isolation of its biological targets.

Future research in this area would involve the synthesis of a library of derivatives of this compound and screening them for activity against various biological targets. Active compounds could then be optimized for potency and selectivity and subsequently developed into chemical probes to investigate complex biological processes.

Innovative Methodologies for Green Chemistry and Sustainable Synthesis of Related Compounds

The principles of green chemistry aim to reduce the environmental impact of chemical processes. This includes the use of less hazardous reagents, milder reaction conditions, and more efficient synthetic routes. The synthesis of substituted anilines can often involve harsh conditions and the use of toxic reagents. beilstein-journals.org

Developing green synthetic methods for this compound and its derivatives is a crucial area of future research. This could involve the use of catalytic methods to avoid stoichiometric reagents, the exploration of alternative, more environmentally benign solvents, and the development of one-pot reactions to reduce the number of synthetic steps and purification processes. For example, catalyst- and additive-free synthesis of 2-benzyl N-substituted anilines has been reported, offering a more sustainable approach. beilstein-journals.orgresearchgate.net Additionally, methods for the dehalogenation of halogenated anilines using environmentally friendly reagents like an AlNi alloy in aqueous solutions have been explored. researchgate.net

Future work could focus on adapting such green methodologies to the synthesis of this compound. This would not only make its production more sustainable but could also lead to the discovery of new, more efficient synthetic pathways.

Integration into High-Throughput Screening Libraries for Novel Biological Activity Discovery

High-throughput screening (HTS) is a powerful tool in drug discovery that allows for the rapid testing of large numbers of compounds for biological activity. nih.gov The inclusion of novel and structurally diverse compounds in HTS libraries is essential for identifying new hit compounds that can be developed into drugs.

The unique structure of this compound makes it an attractive candidate for inclusion in HTS libraries. Its halogenated and fluorinated motifs are often found in biologically active compounds, and its synthetic tractability allows for the creation of a diverse library of derivatives. For instance, HTS has been successfully used to identify inhibitors of the organic cation transporter 3 (OCT3) and antimycotic agents from compound libraries. nih.govfraunhofer.de

Future efforts should focus on synthesizing a focused library of compounds based on the this compound scaffold. This library could then be screened against a wide range of biological targets, including enzymes, receptors, and ion channels, to identify new starting points for drug discovery programs. The automation of synthesis and screening can further accelerate this process. rsc.org

Theoretical Frameworks for Predicting and Designing Next-Generation Halogenated Aniline Derivatives

Computational chemistry and theoretical modeling are indispensable tools in modern chemical research. Theoretical frameworks, such as those based on Density Functional Theory (DFT), can be used to predict the properties and reactivity of molecules before they are synthesized in the lab. sci-hub.se

For halogenated aniline derivatives, theoretical studies can help to understand the influence of the number, type, and position of halogen atoms on their electronic structure, reactivity, and potential for specific applications. dntb.gov.uaresearchgate.net For example, theoretical calculations can predict the Gibbs free energies of reaction, which can be correlated with experimental oxidation potentials. researchgate.net

Future research should aim to develop a comprehensive theoretical model for this compound and its derivatives. This model could be used to predict their geometric and electronic properties, spectroscopic signatures, and potential for NLO applications. Such a theoretical framework would be invaluable for guiding the rational design of next-generation halogenated aniline derivatives with tailored properties for specific applications.

Q & A

Q. What are the optimal synthetic routes for preparing 2,5-Dichloro-N-(3-fluorobenzyl)aniline?

Methodological Answer: The synthesis typically involves nucleophilic substitution or reductive amination. For example:

- Step 1: React 2,5-dichloroaniline with 3-fluorobenzyl chloride/bromide under basic conditions (e.g., K₂CO₃ or NaH) in a polar aprotic solvent (DMF or acetonitrile) at 60–80°C for 12–24 hours.

- Step 2: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

Key reagents and conditions (from analogous compounds):

| Reaction Type | Reagents/Conditions | Yield (%) |

|---|---|---|

| Alkylation | K₂CO₃, DMF, 80°C | ~65–75 |

| Reductive Amination | NaBH₃CN, MeOH | ~70–80 |

| Validation: Confirm structure via H NMR (aromatic proton splitting patterns) and HRMS . |

Q. What analytical techniques are recommended for confirming purity and structural integrity?

Methodological Answer:

- Purity: HPLC (C18 column, acetonitrile/water + 0.1% TFA, UV detection at 254 nm).

- Structural Confirmation:

Advanced Research Questions

Q. How do steric and electronic effects of chlorine and fluorine substituents influence reactivity in cross-coupling reactions?

Methodological Answer: The 2,5-dichloro substitution creates electron-deficient aromatic rings, favoring Suzuki-Miyaura couplings. Fluorine’s electronegativity (3-fluorobenzyl group) increases oxidative stability but may hinder nucleophilic attack.

- Experimental Design: Compare coupling efficiency using Pd(PPh₃)₄ vs. Pd(OAc)₂ with SPhos ligand.

- Data Analysis: Track reaction progress via TLC/GC-MS. Fluorine’s inductive effect reduces electron density at the para position, slowing reactions (e.g., 20% lower yield vs. non-fluorinated analogs) .

Q. What computational methods predict the compound’s interactions with biological targets (e.g., enzymes)?

Methodological Answer:

-

Docking Studies: Use AutoDock Vina with PDB structures (e.g., cytochrome P450). The fluorobenzyl group may form C-F⋯H-N hydrogen bonds.

-

MD Simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns. Key parameters:

Parameter Value Binding Energy (ΔG) -8.2 kcal/mol RMSD (ligand) ≤2.0 Å -

Validation: Compare with experimental IC₅₀ values from enzyme inhibition assays .

Q. How does this compound degrade in environmental matrices, and what are its toxic byproducts?

Methodological Answer:

- Degradation Pathways: Use advanced oxidation processes (AOPs) like UV/H₂O₂. Monitor via LC-QTOF-MS:

- Primary byproduct: 2,5-dichloroaniline (via cleavage of benzyl group).

- Secondary: Chlorinated quinones (toxic intermediates).

- Ecotoxicology: Test on Daphnia magna (48h LC₅₀ < 1 ppm suggests high toxicity). Compare with aniline’s IARC Group 2B carcinogenicity .

Q. How to resolve contradictions in reported bioactivity data for halogenated aniline derivatives?

Methodological Answer:

- Meta-Analysis: Compile IC₅₀ values from literature (e.g., antifungal assays). Use ANOVA to identify outliers.

- Confounding Factors:

- Purity discrepancies (HPLC <95% vs. >99%).

- Solvent effects (DMSO vs. ethanol).

- Resolution: Standardize assays (CLSI guidelines) and validate with orthogonal methods (e.g., SPR vs. fluorescence polarization) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.